molecular formula C14H17N3O3S2 B2831767 N-(4-(2-((3-methoxypropyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide CAS No. 1207048-90-5

N-(4-(2-((3-methoxypropyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2831767
CAS No.: 1207048-90-5
M. Wt: 339.43
InChI Key: QWUCGWKQQWEVPM-UHFFFAOYSA-N
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Description

N-(4-(2-((3-methoxypropyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a thiazole ring and a thiophene ring, both of which are known for their significant roles in medicinal chemistry due to their diverse biological activities

Scientific Research Applications

N-(4-(2-((3-methoxypropyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for your compound is not mentioned, 2-aminothiazole-based compounds in general have been associated with anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .

Safety and Hazards

The safety and hazards associated with 2-aminothiazole derivatives would depend on the specific compound and its biological activities .

Future Directions

The wide range of biological activities and structural variations of 2-aminothiazole-based compounds have attracted the attention of medicinal chemists . Future research may focus on developing new synthetic strategies to access novel 2-aminothiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((3-methoxypropyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-aminothiazole with 3-methoxypropylamine to form an intermediate, which is then reacted with thiophene-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of automated synthesis platforms can enhance reproducibility and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((3-methoxypropyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-(2-nitrophenyl)thiophene-3-carboxamide: Similar structure but with different substituents, leading to distinct biological activities.

    N-(2-(2-oxo-2-phenylethyl)thiazol-4-yl)thiophene-3-carboxamide: Another compound with a thiazole and thiophene ring, used in different medicinal applications.

Uniqueness

N-(4-(2-((3-methoxypropyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[4-[2-(3-methoxypropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-20-5-2-4-15-12(18)7-11-9-22-14(16-11)17-13(19)10-3-6-21-8-10/h3,6,8-9H,2,4-5,7H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUCGWKQQWEVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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